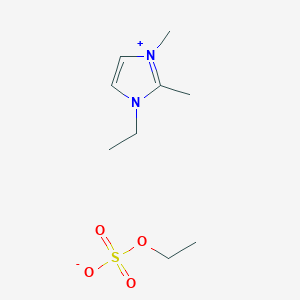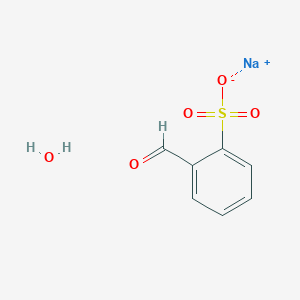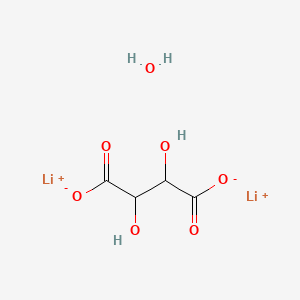
Lithium tartrate monohydrate
Overview
Description
Lithium tartrate monohydrate is a chemical compound with the formula C4H4Li2O6·H2O. It is the lithium salt of tartaric acid and contains one molecule of water of crystallization. This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Lithium tartrate monohydrate primarily targets two key enzymes: inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and intracellular signaling pathways .
Mode of Action
Lithium interacts with its targets, leading to significant changes in cellular functions. It inhibits IMPA and GSK-3, which are involved in the regulation of various neurotransmitters and second messenger systems . For instance, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium affects several biochemical pathways. It downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly . Lithium also influences the dopamine and glutamate pathways, which play a significant role in the pathogenesis of bipolar affective disorder . Furthermore, lithium has been found to interact with downstream pathways, including Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Lithium has a narrow therapeutic index, and therapeutic drug monitoring is necessary to avoid adverse effects or lack of drug response .
Result of Action
The molecular and cellular effects of lithium’s action are diverse and significant. It has neuroprotective effects, preserves neuronal function, and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production process of lithium compounds can have environmental impacts, notably in global warming, acidification, smog formation, and ozone layer depletion . These factors can potentially affect the quality and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Lithium tartrate monohydrate may interact with various enzymes and proteins. For instance, lithium, a component of this compound, is known to interact with glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in numerous cellular processes . This interaction can influence the activity of this enzyme, potentially affecting various biochemical reactions .
Cellular Effects
The effects of this compound on cells are not fully understood. Lithium, one of its components, has been shown to influence various cellular processes. For example, lithium can affect cell signaling pathways, gene expression, and cellular metabolism . It can stabilize monoamine levels, interact with second messengers, and exert neuroprotective effects .
Molecular Mechanism
Lithium, a component of this compound, is known to inhibit GSK-3β, a kinase that phosphorylates eIF2B and reduces its activity . By inhibiting GSK-3β, lithium is expected to stimulate eIF2B activity, which could potentially explain some of its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on lithium have shown that it can have varying effects at different dosages . For instance, lithium improved motor behavior in homozygous eif2b5 mutant zebrafish .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-known. Lithium, a component of this compound, is known to influence various metabolic pathways. For instance, lithium can affect the inositol metabolism and the Wnt/β-catenin pathway .
Transport and Distribution
Lithium, one of its components, can be transported across membranes in several ways .
Subcellular Localization
Studies on lithium have shown that it can affect the subcellular localization of certain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tartrate monohydrate can be synthesized through the reaction of lithium hydroxide with tartaric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the water from the solution. The reaction can be represented as follows:
LiOH+C4H6O6→C4H4Li2O6⋅H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting lithium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is crystallized from the solution. The crystallization process is controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium tartrate monohydrate undergoes several types of chemical reactions, including:
Dehydration: When heated, this compound loses its water of crystallization, resulting in the formation of anhydrous lithium tartrate.
Thermal Decomposition: At higher temperatures, lithium tartrate decomposes to form lithium carbonate, carbon dioxide, and water.
Common Reagents and Conditions
Dehydration: This reaction typically occurs at temperatures above 100°C.
Thermal Decomposition: This reaction occurs at temperatures between 485-540 K.
Major Products Formed
Dehydration: Anhydrous lithium tartrate.
Thermal Decomposition: Lithium carbonate, carbon dioxide, and water.
Scientific Research Applications
Lithium tartrate monohydrate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in biochemical studies to investigate the effects of lithium on biological systems.
Medicine: Lithium compounds, including lithium tartrate, are studied for their potential therapeutic effects in treating mood disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for other lithium compounds
Comparison with Similar Compounds
Similar Compounds
Lithium carbonate: Used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used for similar therapeutic purposes.
Potassium tartrate: A similar tartrate salt with potassium instead of lithium.
Uniqueness
Lithium tartrate monohydrate is unique due to its specific combination of lithium and tartaric acid, which imparts distinct chemical properties. Its solubility in water and ability to form stable hydrates make it valuable in various applications where other lithium salts may not be suitable .
Properties
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDOSKKVQUGWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Li2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594089 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-32-3 | |
| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)
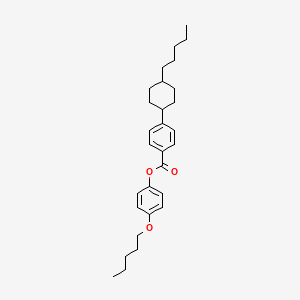
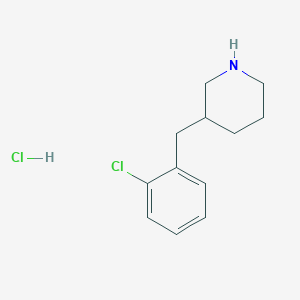
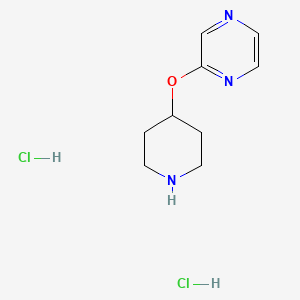
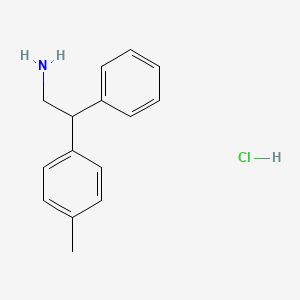



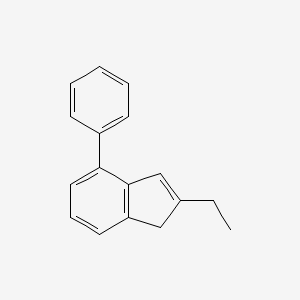

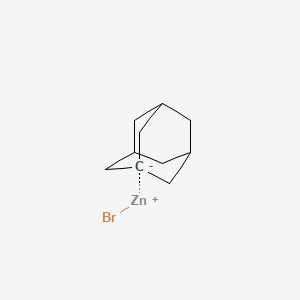
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
